Ethyl 2-chloropyrimidine-4-carboxylate
Overview
Description
Ethyl 2-chloropyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Heterocyclic Compound Synthesis
Ethyl 2-chloropyrimidine-4-carboxylate is involved in the synthesis of various heterocyclic compounds. For instance, it reacts with 2-aminopyrimidines to prepare ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates, which are then hydrolyzed to produce carboxylic acids. These acids have been evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1984).
2. Novel Pyrimidine Synthesis
This compound is used in the synthesis of novel pyrimidine derivatives. For example, ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates react with bromomalononitrile to yield ethyl 3-amino-5-aryl-2-cyano-7-substituted-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates. These compounds have shown potential in forming various pyrimidine derivatives (Sherif et al., 1993).
3. Nucleophilic Substitution Reactions
This compound undergoes various nucleophilic substitution reactions. For instance, its reaction with dimethylamine, sodium phenoxide,and other reagents leads to different substitution products. These reactions are significant for understanding the chemical behavior of chloropyrimidines and can be applied in the synthesis of more complex compounds (Shadbolt & Ulbricht, 1967).
4. Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized and tested as inhibitors of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells. This highlights its potential application in developing drugs targeting specific cellular pathways (Palanki et al., 2002).
5. Antimicrobial and Anti-inflammatory Activity
Derivatives of this compound have been synthesized and screened for their antibacterial, antifungal, and anti-inflammatory activities. This underlines the compound's significance in the development of new therapeutic agents (A.S.Dongarwar et al., 2011).
6. Organic Synthesis
This compound is also used in organic synthesis for creating various novel compounds. For example, its reaction with 2-chloropyrimidine and 2-chlorobenzoxazole produces isoxazolones with pyrimidine and benzoxazole rings. These types of reactions are useful in the synthesis of complex organic molecules (Marjani & Khalafy, 2010).
7. Antiallergenic Activity
This compound derivatives have been prepared and tested for their antiallergenic activity. These compounds have shown potential in treating allergies, indicating the compound's application in developing new antiallergy medications (Temple et al., 1979).
Safety and Hazards
Future Directions
While specific future directions for Ethyl 2-chloropyrimidine-4-carboxylate are not mentioned in the search results, pyrimidines have been highlighted for their potential in the development of new anti-inflammatory agents . This suggests that this compound could potentially be explored in this context.
Mechanism of Action
Target of Action
Ethyl 2-chloropyrimidine-4-carboxylate is a pyrimidine derivative . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . .
Mode of Action
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Result of Action
Pyrimidine derivatives are known to have antibacterial and antimicrobial activities .
Biochemical Analysis
Biochemical Properties
Ethyl 2-chloropyrimidine-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase. The nature of these interactions often involves the inhibition of enzyme activity, which can lead to alterations in metabolic pathways. This compound also binds to specific proteins, affecting their function and stability .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors, resulting in upregulation or downregulation of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound can inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis. This inhibition results in decreased production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal models. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydroorotate dehydrogenase, which plays a crucial role in pyrimidine biosynthesis. The compound can affect metabolic flux and alter the levels of metabolites within the cell. For instance, inhibition of dihydroorotate dehydrogenase by this compound can lead to decreased levels of pyrimidine nucleotides, impacting DNA and RNA synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. This compound can accumulate in specific tissues, depending on the presence of transporters and binding proteins that facilitate its uptake and retention .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration .
Properties
IUPAC Name |
ethyl 2-chloropyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-6(11)5-3-4-9-7(8)10-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNAFFKEIJSHRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626387 | |
Record name | Ethyl 2-chloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196152-00-7 | |
Record name | Ethyl 2-chloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.